4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride
Overview
Description
4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a biphenyl moiety through an ether linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki-Miyaura coupling reaction, where 5-chloro-2-bromobiphenyl is reacted with phenylboronic acid in the presence of a palladium catalyst and a base.
Ether Linkage Formation: The biphenyl moiety is then reacted with piperidine in the presence of a suitable base to form the ether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- 4-(((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride
- 4-(((5-Methyl-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride
- 4-(((5-Fluoro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride
Uniqueness
4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride is unique due to the presence of the chloro substituent on the biphenyl moiety. This chloro group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
4-[(4-chloro-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15;/h1-7,12,14,20H,8-11,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIGEJUGQLQLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-18-6 | |
Record name | Piperidine, 4-[[(5-chloro[1,1′-biphenyl]-2-yl)oxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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